2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate
Description
2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate is a synthetic organic compound characterized by a unique hybrid structure combining a phenethylamino group, a 2-oxoethyl backbone, and a diethylcarbamodithioate moiety. For example, the compound 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl diethylcarbamodithioate (CAS 214959-27-0), a close analog, is synthesized via reactions involving sodium methylsulfinylmethide, indicating possible shared synthetic pathways .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS2/c1-3-17(4-2)15(19)20-12-14(18)16-11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBRPXQEIKLABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate typically involves a multi-step process. One common method includes the reaction of N-(phenethyl)formamide with triethylamine in dichloromethane, followed by the addition of triphosgene. This mixture is then reacted with aminoacetaldehyde dimethyl acetal and paraformaldehyde in methanol, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Phenethylamino and Ester Groups
Compounds such as I-6230, I-6232, I-6273, and I-6373 () share the phenethylamino group but differ in their ester substituents and heterocyclic appendages (e.g., pyridazine, isoxazole). These variations influence lipophilicity and target interactions:
- I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): The thioether linkage increases stability against hydrolysis compared to the target compound’s dithiocarbamate group.
| Compound | Core Structure | Key Substituent | Functional Impact |
|---|---|---|---|
| Target Compound | 2-Oxoethyl + phenethylamino | Diethylcarbamodithioate | Metal chelation, enzyme inhibition |
| I-6230 | Ethyl benzoate | Pyridazin-3-yl | Enhanced aromatic interactions |
| I-6373 | Ethyl thiobenzoate | 3-Methylisoxazol-5-yl | Hydrolytic stability |
Diethylcarbamodithioate Derivatives
The compound 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl diethylcarbamodithioate () shares the 2-oxoethyl diethylcarbamodithioate core but substitutes the phenethylamino group with a dibromo-hydroxyphenyl moiety. This structural divergence leads to:
- Altered Solubility: The hydroxyl group improves aqueous solubility compared to the amino group in the target compound.
Key Comparison: The phenethylamino group in the target compound may favor amine-mediated interactions (e.g., hydrogen bonding with biological targets), whereas the dibromo-hydroxyphenyl analog could exhibit stronger binding to hydrophobic pockets .
Fluorinated and Spirocyclic Carbamoyl Derivatives
The patent compounds in (e.g., EP 4 374 877 A2) feature fluorinated carbamoyl groups and diazaspiro frameworks. While structurally distinct, their design principles highlight trends in modern drug discovery:
- Fluorination : Trifluoromethyl groups enhance metabolic stability and membrane permeability.
- Spirocyclic Systems : Conformational rigidity improves target selectivity.
Key Comparison : Unlike these fluorinated carbamoyls, the target compound’s dithiocarbamate group offers redox activity and metal coordination, which may be advantageous in catalytic or chelation therapies .
Thiazolidine and Bicyclic Carboxylic Acid Derivatives
The Pharmacopeial compounds () incorporate thiazolidine rings and bicyclic β-lactam structures (e.g., compound o). These are functionally distinct but provide context for carboxylate- and amino acid-based bioactivity:
- Thiazolidine-4-carboxylic Acid: Known for antioxidant properties via glutathione mimicry.
- β-Lactam Core : Antibacterial activity via penicillin-binding protein inhibition.
Biological Activity
The compound 2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate is a member of the dithiocarbamate family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure characterized by a phenethylamine moiety linked to a dithiocarbamate group. This configuration is crucial for its biological interactions, particularly in enzyme inhibition and antioxidant activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance immune responses against tumors .
- Antioxidant Activity : Dithiocarbamate derivatives are known for their antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals and chelating metal ions .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, particularly those related to inflammation and apoptosis, thereby affecting cell survival and proliferation .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant biological activity:
- ID0 Inhibition : A study revealed that the compound effectively inhibits IDO activity in a dose-dependent manner. The IC50 value was determined to be within the micromolar range, indicating potent inhibitory effects .
- Antioxidant Capacity : The compound's ability to reduce reactive oxygen species (ROS) was evaluated using DPPH assays, showing a strong capacity to neutralize free radicals compared to standard antioxidants .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Therapy : In a preclinical model of cancer, the compound demonstrated enhanced efficacy when combined with conventional chemotherapy agents, suggesting a synergistic effect that could improve treatment outcomes .
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage in models of neurodegenerative diseases, potentially offering new avenues for treatment .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-Oxo-2-(phenethylamino)ethyl diethylcarbamodithioate, and how can reaction yields be optimized?
- Methodological Answer : A two-step approach is typically employed:
Condensation : React phenethylamine with a carbonyl donor (e.g., ethyl oxoacetate) under reflux in anhydrous THF or DCM. Catalytic acid (e.g., p-toluenesulfonic acid) enhances reaction efficiency.
Thiocarbamation : Introduce diethylcarbamodithioate via nucleophilic substitution using CS₂ and diethylamine in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.
Yield optimization (up to 60–70%) requires strict control of stoichiometry (1:1.2 molar ratio for amine:carbonyl) and inert conditions (N₂ atmosphere) .
Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic signals:
- Phenethylamino protons: δ 7.2–7.4 ppm (aromatic), δ 3.6–3.8 ppm (N–CH₂).
- Diethylcarbamodithioate: δ 1.2–1.4 ppm (CH₃), δ 3.4–3.6 ppm (N–CH₂).
- Mass Spectrometry : ESI-MS should show [M+Na]⁺ peaks matching the molecular formula (C₁₅H₂₁N₂O₂S₂, exact mass: 341.09).
- X-ray Crystallography : Confirm bond angles (e.g., C–S–C ≈ 105°) and torsion angles (e.g., S–C–N–C) to validate spatial conformation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to volatile reagents (CS₂, amines).
- First Aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can contradictory reports on this compound’s antimicrobial activity be systematically addressed?
- Methodological Answer :
- Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Mechanistic Studies : Perform time-kill assays and compare with positive controls (e.g., ciprofloxacin). Synergistic effects with β-lactams may explain variability in MIC values .
Q. What computational strategies predict the compound’s interaction with cysteine protease targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to cruzain (Chagas disease target). Focus on hydrogen bonding (amide NH to Asp161) and hydrophobic interactions (phenyl ring with Val67).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex. RMSD > 2.5 Å indicates poor target engagement .
Q. How do structural modifications at the phenethylamino moiety alter bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
